molecular formula C19H17S+ B13929972 (4-Methylphenyl)diphenylsulfonium CAS No. 47045-31-8

(4-Methylphenyl)diphenylsulfonium

Cat. No.: B13929972
CAS No.: 47045-31-8
M. Wt: 277.4 g/mol
InChI Key: RCOCMILJXXUEHU-UHFFFAOYSA-N
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Description

(4-Methylphenyl)diphenylsulfonium is a sulfonium salt characterized by a central sulfur atom bonded to two phenyl groups and a 4-methylphenyl group. Its general structure is [(C₆H₅)₂S(C₆H₄CH₃)]⁺, typically paired with counterions such as trifluoromethanesulfonate (triflate, CF₃SO₃⁻) or nonafluorobutanesulfonate (nonaflate, C₄F₉SO₃⁻) . This compound belongs to the broader class of triarylsulfonium salts, which are widely utilized as photoacid generators (PAGs) in photolithography and polymer chemistry due to their ability to release strong acids upon UV irradiation .

Key structural features include:

  • Aromatic substituents: The phenyl and 4-methylphenyl groups contribute to electron delocalization, stabilizing the sulfonium cation.
  • Counterion influence: Triflate and nonaflate counterions enhance solubility in organic matrices and modulate acid strength during photodecomposition .

Chemical Reactions Analysis

(4-Methylphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares (4-Methylphenyl)diphenylsulfonium with structurally related sulfonium salts:

Compound Name Substituent (R) Counterion Key Properties References
This compound 4-CH₃ Triflate/Nonaflate Moderate lipophilicity; balanced solubility and thermal stability
(4-tert-Butylphenyl)diphenylsulfonium 4-C(CH₃)₃ Triflate Increased steric bulk; higher thermal stability but reduced solubility
(4-Chlorophenyl)diphenylsulfonium 4-Cl Triflate Electron-withdrawing Cl enhances acidity; lower thermal stability
Diphenyl[(phenylthio)phenyl]sulfonium S-C₆H₅ Hexafluorophosphate Thioether group alters redox properties; used in electrochemical applications

Key Observations:

  • Electron-donating groups (e.g., 4-CH₃) : Stabilize the sulfonium cation through hyperconjugation, enhancing photochemical stability compared to electron-withdrawing substituents like Cl .
  • Steric effects : Bulky groups (e.g., tert-butyl) reduce crystal packing efficiency, as evidenced by crystallographic studies of similar triarylsulfonates (e.g., dihedral angles ~56° in imidazole derivatives) .

Physicochemical Properties

Lipophilicity and Solubility

  • The 4-methyl group in this compound increases lipophilicity (estimated log P ~3.7) compared to unsubstituted analogs, aligning with trends observed in sulfonamide derivatives (log P 2.5–3.7) .
  • Triflate counterions improve solubility in polar aprotic solvents (e.g., THF, DCM), whereas nonaflate enhances compatibility with fluorinated polymers .

Thermal Stability

  • (4-tert-Butylphenyl)diphenylsulfonium exhibits superior thermal stability (decomposition >200°C) due to steric protection of the sulfonium center, whereas chloro-substituted analogs decompose at lower temperatures (~150°C) .

Photochemical Reactivity

Upon UV irradiation, this compound releases triflic acid (CF₃SO₃H), a strong proton source for acid-catalyzed reactions. Comparative studies show:

  • Acid strength: Triflate-based salts generate stronger acids than nonaflate derivatives, enabling faster polymerization rates in photoresists .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) accelerate photodecomposition but reduce shelf-life stability .

Crystallographic and Packing Behavior

Crystal structures of related sulfonates (e.g., 2,4-dinitrophenyl-4′-phenylbenzenesulfonates) reveal:

  • Packing motifs : Dominated by weak C–H⋯X (X = N, O) hydrogen bonds and π-π interactions, with dihedral angles between aromatic planes averaging ~56° .
  • Methyl group impact : The 4-CH₃ substituent introduces subtle distortions in molecular conformation, reducing symmetry-independent molecules in the asymmetric unit (Z’=1 vs. Z’=2 in halogenated analogs) .

Properties

IUPAC Name

(4-methylphenyl)-diphenylsulfanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOCMILJXXUEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701047684
Record name (4-Methylphenyl)diphenylsulfonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701047684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47045-31-8
Record name (4-Methylphenyl)diphenylsulfonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701047684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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